Phthalazin-5-ol

Antiparasitic Enzyme Inhibition Drug Discovery

Phthalazin-5-ol is a privileged scaffold for phthalazinone-based PARP inhibitors (4 FDA-approved). Its 5-hydroxyl group enables regioselective derivatization for oncology SAR studies and demonstrates direct pharmacologic activity (IC50 0.071 µM vs. E. multilocularis fumarate reductase). Choose this high-purity building block over generic analogs to ensure reproducible results in drug discovery and parasitic disease research.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 1309379-51-8
Cat. No. B1449777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalazin-5-ol
CAS1309379-51-8
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=CN=NC=C2C(=C1)O
InChIInChI=1S/C8H6N2O/c11-8-3-1-2-6-4-9-10-5-7(6)8/h1-5,11H
InChIKeyFJXUDJZWIPEMKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalazin-5-ol (CAS 1309379-51-8) for Medicinal Chemistry and Drug Discovery Procurement


Phthalazin-5-ol (CAS 1309379-51-8), also known as 5-hydroxyphthalazine, is a heterocyclic organic compound featuring a bicyclic phthalazine core with a phenolic hydroxyl substituent at the 5-position . This distinct structural motif positions Phthalazin-5-ol as a versatile scaffold in medicinal chemistry, where it serves both as a key intermediate for synthesizing complex phthalazine derivatives and as a potential pharmacophore with intrinsic biological activity [1]. Its molecular formula is C₈H₆N₂O with a molecular weight of 146.15 g/mol . Given the expanding interest in phthalazine-based inhibitors for oncology and other therapeutic areas, procurement of high-purity Phthalazin-5-ol is critical for enabling reproducible research and development efforts [2].

Why Generic Substitution Fails: The Critical Role of the 5-Hydroxyl Group in Phthalazin-5-ol


The phthalazine scaffold is a privileged structure in medicinal chemistry, yet subtle variations in substitution patterns can drastically alter biological activity, physicochemical properties, and synthetic utility. Phthalazin-5-ol is distinguished from its common analogs—such as phthalazin-1(2H)-one (featuring a keto group at position 1) and unsubstituted phthalazine—by the presence of a phenolic hydroxyl at the 5-position [1]. This hydroxyl group confers unique electronic characteristics and hydrogen-bonding capabilities that are essential for target engagement in many phthalazine-based inhibitors, including those targeting PARP and fumarate reductase [2]. Furthermore, the hydroxyl moiety enables regioselective derivatization reactions that are not accessible with other phthalazine analogs, making Phthalazin-5-ol an indispensable building block for synthesizing diverse compound libraries [3]. As the quantitative evidence below demonstrates, substituting Phthalazin-5-ol with a generic phthalazine derivative would compromise both the biological activity and the chemical versatility required for rigorous scientific investigation.

Quantitative Differentiation of Phthalazin-5-ol from Structural Analogs: A Comparative Evidence Guide


Superior Fumarate Reductase Inhibition Compared to 5-Alkoxy Analogs

A derivative of Phthalazin-5-ol, 1-[[2-(4-tert-butylphenyl)ethyl]amino]phthalazin-5-ol, exhibits significantly enhanced inhibition of NADH-fumarate reductase (EC 1.3.1.6) from Echinococcus multilocularis compared to structurally related 5-alkoxy phthalazin-1-amine derivatives. The presence of the 5-hydroxyl group is critical for achieving sub-micromolar potency [1].

Antiparasitic Enzyme Inhibition Drug Discovery

PARP1 Inhibitory Activity of Phthalazin-5-ol-Derived Scaffolds

Phthalazin-5-ol-derived compounds demonstrate potent inhibition of poly(ADP-ribose) polymerase 1 (PARP1), a clinically validated target in oncology. A specific derivative incorporating the phthalazin-5-ol core exhibited an EC₅₀ of 10 nM for inhibiting PARP1 in human Jurkat cells when co-administered with temozolomide [1]. This places the phthalazin-5-ol scaffold within the same potency range as clinically approved PARP inhibitors such as olaparib, which also contains a phthalazinone core [2].

Oncology PARP Inhibition DNA Damage Repair

Unique Physicochemical Profile Enabling Differential Downstream Handling

Phthalazin-5-ol exhibits a distinct physicochemical profile compared to the widely used phthalazin-1(2H)-one (phthalazinone) scaffold. The presence of a phenolic hydroxyl instead of a keto-lactam tautomer alters key parameters including hydrogen-bond donor count and predicted solubility, which can influence both synthetic derivatization strategies and the pharmacokinetic properties of final drug candidates .

Pre-formulation ADME Medicinal Chemistry

Validated Antimicrobial Activity Against Clinically Relevant Pathogens

Phthalazin-5-ol has been experimentally shown to inhibit the growth of Escherichia coli and Pseudomonas aeruginosa. The proposed mechanism involves inhibition of a bacterial dioxygenase enzyme, which catalyzes the conversion of naphthalene and 2,6-dihydroxyphenylacetate . This activity profile is distinct from that of unsubstituted phthalazine, which generally lacks direct antibacterial efficacy without further functionalization.

Antimicrobial Resistance Antibacterial Natural Product Mimetic

Procurement-Centric Application Scenarios for Phthalazin-5-ol


Medicinal Chemistry: Synthesis of Potent PARP1/2 Inhibitors for Oncology

Phthalazin-5-ol serves as a direct precursor for constructing phthalazinone-based PARP inhibitors, a class of targeted cancer therapeutics with four FDA-approved agents to date [1]. The hydroxyl group at position 5 provides a versatile handle for introducing diverse amine or heterocyclic substituents via Mitsunobu reactions or alkylation, enabling rapid exploration of structure-activity relationships (SAR) around the phthalazine core [2]. Procurement of high-purity Phthalazin-5-ol (>95%) is essential for generating reproducible SAR data and for scaling up lead candidates in oncology-focused drug discovery programs.

Antiparasitic Drug Discovery: Targeting Fumarate Reductase in Helminths

The superior inhibitory activity of Phthalazin-5-ol-derived compounds against Echinococcus multilocularis fumarate reductase (IC₅₀ = 0.071 µM) highlights its potential as a scaffold for developing novel treatments for alveolar echinococcosis and related parasitic infections [3]. This enzyme is absent in mammalian hosts, offering a selective therapeutic window. Researchers engaged in neglected tropical disease drug discovery should prioritize Phthalazin-5-ol as a key building block for synthesizing and optimizing fumarate reductase inhibitors.

Chemical Biology: Development of Dioxygenase Probes and Antimicrobial Adjuvants

Phthalazin-5-ol's reported inhibition of bacterial dioxygenase and growth suppression of E. coli and P. aeruginosa make it a valuable tool compound for chemical biology studies investigating bacterial metabolism and antibiotic resistance mechanisms . It can be used to probe the role of dioxygenases in pathogen virulence or as a scaffold for developing adjuvants that potentiate existing antibiotics. Procurement of this compound enables mechanistic studies that are not feasible with simpler phthalazine analogs lacking the 5-hydroxyl functionality.

Organic Synthesis: Regioselective Derivatization of the Phthalazine Core

The 5-hydroxyl group of Phthalazin-5-ol allows for regioselective functionalization that is difficult to achieve with phthalazin-1(2H)-one or unsubstituted phthalazine. As documented in synthetic methodology reviews, this hydroxyl group can be converted to amines, ethers, or esters, or used to direct electrophilic aromatic substitution to specific positions on the bicyclic ring [4]. For laboratories engaged in the synthesis of novel heterocyclic libraries or phthalazine-based materials, Phthalazin-5-ol offers unique synthetic versatility that enhances route efficiency and expands accessible chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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